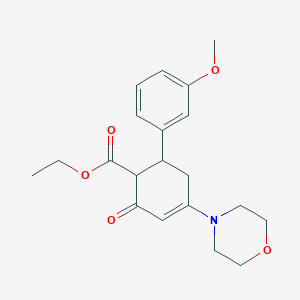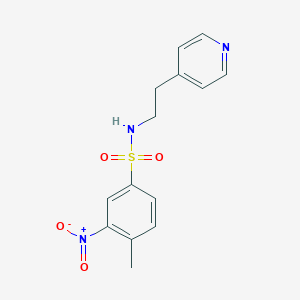![molecular formula C17H12N2OS2 B11501266 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol](/img/structure/B11501266.png)
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol is a complex organic compound with the molecular formula C17H12N2OS2. This compound is characterized by the presence of both benzothiazole and quinoline moieties, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst such as L-proline . This reaction is performed under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
- 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2H-chromen-4-ol
- 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8-hydroxyquinoline
Uniqueness
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol is unique due to its specific combination of benzothiazole and quinoline moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H12N2OS2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C17H12N2OS2/c20-14-8-7-11(12-4-3-9-18-16(12)14)10-21-17-19-13-5-1-2-6-15(13)22-17/h1-9,20H,10H2 |
InChI Key |
FVANFLJHBJMTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11501187.png)
![2,2,2-Trifluoroethyl 2-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11501192.png)
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11501194.png)
![Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate](/img/structure/B11501196.png)
![Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B11501204.png)

![3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11501208.png)

![N-[(Adamantan-1-YL)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11501225.png)
![4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11501234.png)
![ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11501241.png)
![5-(2,4-dichlorophenyl)-7,7-dimethyl-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione](/img/structure/B11501249.png)

![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11501263.png)
